3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Description
This compound belongs to the class of sulfamoylphenyl alkylamides, characterized by a butanamide backbone linked to a phenyl ring substituted with a 1,3-thiazol-2-yl sulfamoyl group.
Properties
IUPAC Name |
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(2)9-13(18)16-11-3-5-12(6-4-11)22(19,20)17-14-15-7-8-21-14/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDYGFSNGUGIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves the formation of the thiazole ring followed by the attachment of the sulfonamide and butanamide groups. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified to introduce the desired substituents . Industrial production methods may involve multi-step synthesis processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiazole ring can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antitumor activity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and molecular parameters:
*Calculated based on formula C₁₅H₁₈N₃O₃S.
Key Observations:
Heterocyclic Substituents: The thiazol-2-yl sulfamoyl group in the target and CF4 enhances π-π stacking and hydrogen-bonding capabilities compared to pyridin-2-yl or quinazolinone substituents . The 1,3-dioxoisoindolin-2-yl group in CF4 introduces additional electron-withdrawing effects, which may alter reactivity .
Synthesis Yields : Pentanamide derivatives with pyridin-2-yl substituents achieve higher yields (83%) than thiazol-2-yl analogs (76%), suggesting steric or electronic challenges in thiazole-containing syntheses .
Functional and Regulatory Implications
- Bioactivity : Sulfamoylphenyl alkylamides with thiazole groups are hypothesized to exhibit antimicrobial or enzyme-inhibitory properties, akin to sulphametherole (a banned thiadiazole sulfonamide) . However, the target compound’s lack of a 1,3,4-thiadiazole ring may reduce toxicity risks.
- Regulatory Status : Structural analogs with sulfonamide groups have faced restrictions due to adverse effects (e.g., sulphametherole in Sweden) . This underscores the need for rigorous toxicity profiling of the target compound.
Computational and Experimental Insights
- Crystallography : Tools like SHELXL and WinGX have been critical in resolving structures of related compounds, enabling precise analysis of bond lengths and angles .
- DFT Studies : Density-functional theory (DFT) could predict the target compound’s electronic properties, leveraging exact-exchange terms for accuracy in modeling thiazole interactions .
Biological Activity
3-Methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the thiazole moiety, followed by the introduction of the sulfamoyl and butanamide groups. The synthetic pathway can be summarized as follows:
- Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Sulfamoylation : Introducing a sulfonamide group to enhance biological activity.
- Amidation : Coupling with a butanamide to complete the structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial effects .
The compound's mechanism involves binding to bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that it forms critical interactions with amino acid residues within these enzymes, contributing to its antibacterial efficacy.
| Enzyme | Binding Interactions | Binding Energy (kcal/mol) |
|---|---|---|
| DNA Gyrase | Hydrogen bonds with SER1084, ASP437, GLY459 | -9.5 |
| MurD | Pi-Pi stacking with nucleotides DG9 and DT8 | -8.7 |
These interactions are crucial for inhibiting bacterial growth, as they disrupt essential processes in bacterial replication.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. The compound was tested on RAW264.7 cells, where it inhibited the expression of inflammatory markers such as iNOS and COX-2.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives with thiazole rings had enhanced activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, supporting the hypothesis that structural modifications can significantly improve potency .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of these compounds in treating infections and inflammatory diseases, showing promising results in reducing symptoms associated with bacterial infections .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide?
The synthesis typically involves multi-step reactions, starting with the condensation of sulfamoylphenyl intermediates with thiazole derivatives. Key steps include:
- Sulfamoylation : Reacting 4-aminophenyl derivatives with chlorosulfonic acid to introduce the sulfamoyl group, followed by coupling with 1,3-thiazol-2-amine under basic conditions (e.g., pyridine or DMF as solvents) .
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC or DCC) to link the 3-methylbutanamide moiety to the sulfamoylphenyl-thiazole intermediate .
- Purification : Recrystallization from ethanol or methanol yields high-purity product (65–70% yield, m.p. 170–172°C) .
Q. How should researchers characterize the compound post-synthesis?
- Spectroscopic analysis : Confirm structure via -NMR (e.g., thiazole protons at δ 7.2–8.1 ppm) and -NMR (amide carbonyl at ~170 ppm) .
- Mass spectrometry : Validate molecular weight using ESI-MS (expected [M+H] ~380–400 Da) .
- Chromatography : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole-sulfonamide hybrids often exhibit MIC values <50 µg/mL .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values. Structural analogs show activity via kinase inhibition .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural validation?
- Refinement tools : Use SHELXL for small-molecule refinement, particularly for handling twinned data or high-resolution structures. SHELX integrates charge-flipping algorithms for phase problem resolution .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to identify disorder or anisotropic displacement errors. Compare experimental bond lengths/angles with DFT-optimized models .
Q. What computational methods predict binding affinity and mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., E. coli dihydropteroate synthase or human EGFR). Focus on hydrogen bonding with sulfamoyl and thiazole groups .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key interactions include π-π stacking with phenyl rings and hydrophobic contacts with the butanamide chain .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvent systems : Use DMSO/PBS mixtures (<2% DMSO) for in vitro assays. For in vivo studies, formulate with cyclodextrins or liposomes .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 3-methyl position to enhance aqueous solubility without compromising activity .
Q. What strategies mitigate toxicity concerns observed in related sulfamoyl-thiazole compounds?
- SAR studies : Modify the thiazole substituents (e.g., replacing methyl with trifluoromethyl) to reduce off-target effects. Regulatory data for analogs (e.g., sulfametherole) suggest monitoring hepatic and renal toxicity .
- Metabolic profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation or sulfation) in microsomal assays .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with PLATON checkCIF to flag symmetry or displacement errors .
- Bioactivity data : Replicate assays in triplicate and include positive controls (e.g., sulfamethoxazole for antimicrobial tests) .
- Data contradictions : For conflicting bioactivity results, re-test under standardized conditions (e.g., pH 7.4, 37°C) and verify compound stability via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
